molecular formula C18H17N3O5S B12171518 Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12171518
M. Wt: 387.4 g/mol
InChI Key: ILHPOQYVDQDPLB-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring, a thiazole ring, and an ethyl acetate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O5S/c1-3-26-14(22)7-10-9-27-18(20-10)21-17(24)12-8-19-15-11(16(12)23)5-4-6-13(15)25-2/h4-6,8-9H,3,7H2,1-2H3,(H,19,23)(H,20,21,24)

InChI Key

ILHPOQYVDQDPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 4-hydroxy-8-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Thiazole Ring Formation: The quinoline derivative is then reacted with thioamide under specific conditions to form the thiazole ring.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or thiazole derivatives.

Scientific Research Applications

Biological Activities

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibits several biological activities that make it a candidate for further research and development:

  • Antimicrobial Properties : Compounds containing thiazole and quinoline moieties have been reported to possess antimicrobial activity. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains, as seen in studies where similar structures demonstrated inhibitory effects on pathogens .
  • Anticancer Activity : Research indicates that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines. This compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Therapeutic Applications

The therapeutic applications of this compound are diverse, spanning several areas:

2.1. Drug Development

The unique structure of this compound positions it as a promising lead compound in drug discovery programs targeting infectious diseases and cancer. Its derivatives could be synthesized to enhance potency and selectivity.

2.2. Cosmetic Formulations

Given its potential skin benefits, this compound could be investigated for use in cosmetic formulations aimed at improving skin health or providing protective effects against environmental stressors. The incorporation of such compounds into topical applications may enhance their effectiveness due to their bioactive properties .

3.1. Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3.2. Anticancer Research

In vitro studies on cancer cell lines demonstrated that derivatives of quinoline compounds exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This suggests that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-{[(4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
  • Benzimidazole-thiazole derivatives

Uniqueness

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of quinoline and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that combines the structural features of thiazole and quinoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O4S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Quinoline moiety : Contributes to the compound's ability to interact with various biological targets.
  • Thiazole ring : Known for its antimicrobial and antitumor properties.

Antimicrobial Activity

Studies have demonstrated that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Study Example:
A study published in PubMed highlighted that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of the quinoline moiety potentially enhances this activity through synergistic effects.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been a focal point in recent research. Quinoline derivatives have been noted for their role in modulating signaling pathways involved in cell growth and apoptosis.

Mechanism of Action:
Research indicates that quinoline-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The thiazole component may also contribute to this effect by disrupting mitochondrial function in cancer cells.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown promise as inhibitors of various enzymes involved in metabolic processes.

Example Findings:
Inhibitory effects on enzymes such as acetylcholinesterase have been reported, suggesting potential applications in treating neurodegenerative diseases .

Research Findings Summary

Activity Type Target Effect Source
AntimicrobialStaphylococcus aureusSignificant antibacterial activityPubMed
AnticancerVarious cancer cell linesInduces apoptosisNCBI , ResearchGate
Enzyme InhibitionAcetylcholinesteraseInhibition observedPMDA

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl thiazolyl acetates, such as the target compound?

Answer:
The synthesis of thiazolyl acetates typically involves cyclization reactions between thioamides and α-bromo carbonyl derivatives. For example, refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields ethyl (2-phenyl-1,3-thiazol-4-yl)acetate . For sulfonamide-linked derivatives (e.g., ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate), 3-chloro-2-methylbenzenesulfonyl chloride is used as a key intermediate, requiring careful control of reaction stoichiometry and purification via ether extraction and sodium sulfate drying . Optimization of reflux time (e.g., 1–3 hours) and solvent choice (ethanol or DMF) is critical to minimize by-products .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the thiazole ring and substituent integration. For example, the thiazole C4-acetate proton resonates at δ ~3.5–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C13H13NO2S at m/z 248.0748) .
  • Microanalysis: Combustion analysis (C, H, N, S) must align with theoretical values within ±0.4% .
  • HPLC-PDA: Purity (>95%) is assessed using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced: How can regioselectivity challenges during thiazole ring functionalization be addressed?

Answer:
Regioselective substitution on the thiazole ring depends on electronic and steric factors. For C4-acetate derivatives, the electron-withdrawing ester group directs electrophilic substitution to C2 or C5 positions. Protecting groups (e.g., Boc for amines) and microwave-assisted synthesis can enhance selectivity . Computational tools like DFT analysis predict reactive sites, while X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in substitution patterns . For bromination at C2 (e.g., ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate), NBS in DMF at 0°C achieves >90% selectivity .

Advanced: What strategies are recommended for resolving structural ambiguities using X-ray crystallography?

Answer:

  • Crystal Growth: Slow evaporation of acetone/water mixtures yields diffraction-quality crystals.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
  • Refinement: SHELXL-2018 refines positional and anisotropic displacement parameters. For example, the methoxyimino group in related compounds shows torsional angles of 170–175°, confirming Z/E configurations .
  • Validation: Check R-factor convergence (<0.05) and PLATON/ADDSYM for symmetry errors .

Advanced: What safety protocols are critical when handling sulfonyl chloride intermediates?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all steps .
  • Hazard Mitigation: Sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) are Skin Corr. 1B; neutralize spills with sodium bicarbonate .
  • Storage: Keep under argon at 2–8°C to prevent hydrolysis.

Advanced: How can in vitro assays be designed to evaluate the biological activity of this compound?

Answer:

  • Target Identification: Use molecular docking (AutoDock Vina) to predict binding to quinoline-sensitive targets (e.g., β3-adrenergic receptors, as seen in structurally related Mirabegron) .
  • Enzyme Inhibition Assays: Measure IC50 against tyrosinase or kinase targets using spectrophotometric methods (e.g., L-DOPA oxidation at 475 nm) .
  • Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy track intracellular localization .

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during characterization?

Answer:

  • Dynamic Effects: Rotameric equilibria in DMSO-d6 may split NMR peaks; use D2O exchange or variable-temperature NMR.
  • Ionization Artifacts: ESI-MS may show adducts (e.g., [M+Na]+); compare with HRMS for accurate mass assignment .
  • Synchrotron Validation: For persistent discrepancies, collect high-resolution XRD data to confirm bond lengths/angles .

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